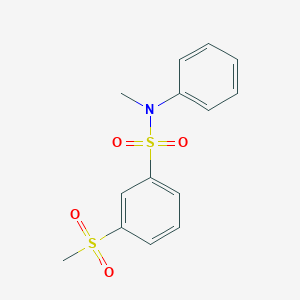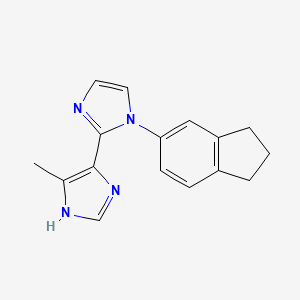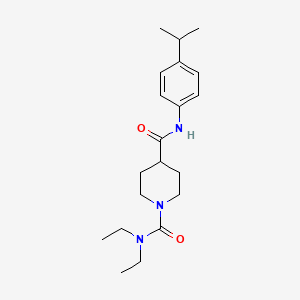![molecular formula C15H14FNO3 B5331207 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. In
作用機序
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide exerts its therapeutic effects by binding to specific targets in the body. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide induces DNA damage and apoptosis in tumor cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting PDE4, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide reduces the production of cytokines and, consequently, inflammation. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the receptor N-methyl-D-aspartate (NMDA), which is involved in synaptic plasticity. By enhancing NMDA receptor function, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide improves cognitive function.
Biochemical and physiological effects:
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to induce DNA damage and apoptosis in tumor cells, while sparing normal cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce the production of inflammatory cytokines and improve lung function in animal models of asthma. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function and enhance synaptic plasticity in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, one limitation of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
For research on 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide include exploring its efficacy in combination with other therapies, optimizing dosing regimens, and investigating its potential in other disease indications. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide's therapeutic effects and to identify potential biomarkers for patient selection.
合成法
The synthesis of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzoic acid in the presence of a coupling reagent and a base. The resulting intermediate is then treated with an amine to form the final product. This method has been optimized for high yield and purity.
科学的研究の応用
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
特性
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUMPSJMWWUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)
![(3S*,5R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5331149.png)
![{4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5331156.png)
![6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5331161.png)
![ethyl [(8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B5331168.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331179.png)

![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)


![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)